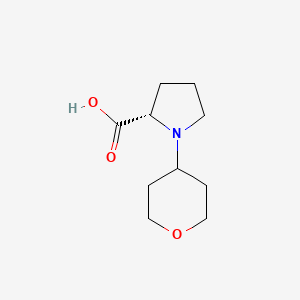![molecular formula C43H65ClNO3PPd B8745620 chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B8745620.png)
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex organometallic compound. It is a palladium-based catalyst that plays a significant role in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its high efficiency and selectivity in catalysis, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine typically involves the reaction of palladium chloride with the corresponding phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of palladium chloride in a suitable solvent such as dichloromethane.
- Addition of the phosphine ligand to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation and purification of the product through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial production may also incorporate additional purification steps to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is involved in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium oxides, while reduction can produce palladium hydrides. Substitution reactions result in the formation of new palladium complexes with different ligands.
科学研究应用
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine has a wide range of scientific research applications:
Chemistry: It is extensively used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
作用机制
The mechanism of action of chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine involves the activation of palladium centers, which facilitates various catalytic processes. The compound acts as a catalyst by coordinating with substrates and promoting the formation of new bonds. The molecular targets and pathways involved include:
Coordination with substrates: The palladium center coordinates with organic substrates, activating them for subsequent reactions.
Oxidative addition: The palladium undergoes oxidative addition, forming a palladium-substrate complex.
Reductive elimination: The complex undergoes reductive elimination, releasing the product and regenerating the palladium catalyst.
相似化合物的比较
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine can be compared with other similar palladium-based catalysts:
RuPhos Pd G2: Another palladium catalyst with a biphenyl-based ligand, known for its high efficiency in cross-coupling reactions.
BrettPhos Palladacycle: A palladium catalyst with a unique ligand, offering different catalytic properties and applications.
These compounds share similarities in their catalytic functions but differ in their ligand structures, which influence their reactivity, selectivity, and applications.
属性
分子式 |
C43H65ClNO3PPd |
|---|---|
分子量 |
816.8 g/mol |
IUPAC 名称 |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChI 键 |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


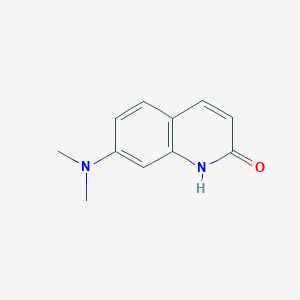

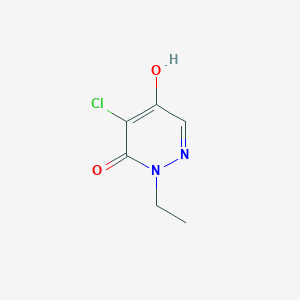
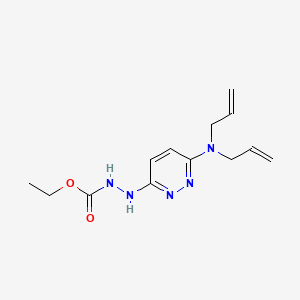
![3-[2-(1,8-Naphthyridin-2-yl)ethyl]piperidin-2-one](/img/structure/B8745565.png)
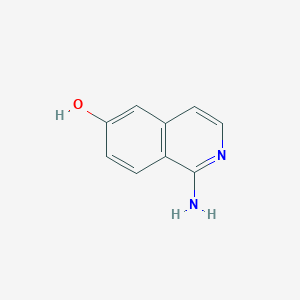
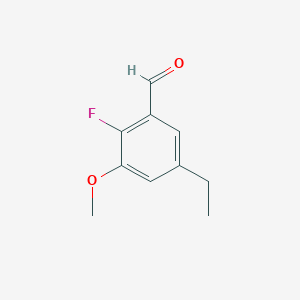
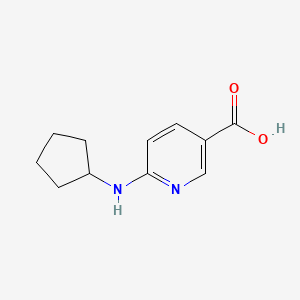
![Methanone, [4-(3-azetidinyl)-1-piperazinyl]cyclopropyl-](/img/structure/B8745599.png)
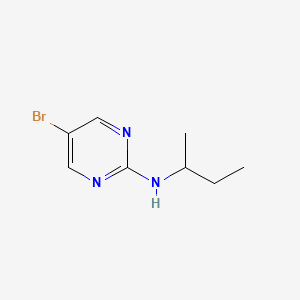
![Spiro[4.5]decane-6-carbaldehyde](/img/structure/B8745607.png)


